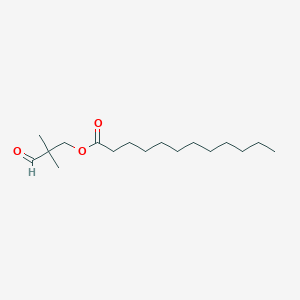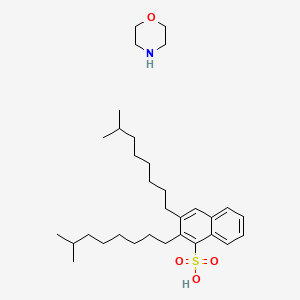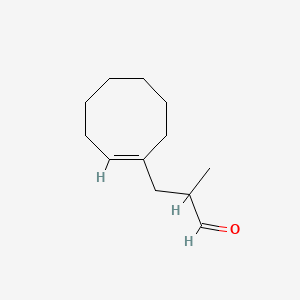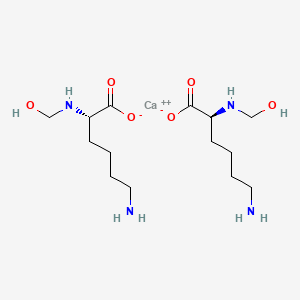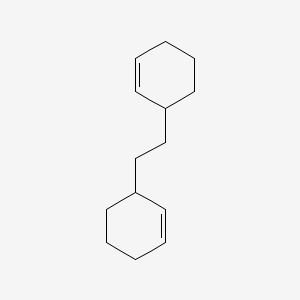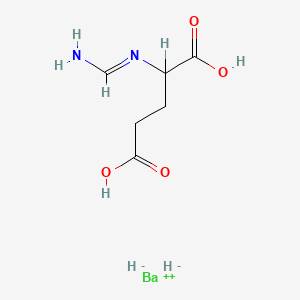
2-(aminomethylideneamino)pentanedioic acid;barium(2+);hydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethylideneamino)pentanedioic acid involves the reaction of glutamic acid with formic acid under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as crystallization and filtration to obtain the final product in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions
2-(aminomethylideneamino)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-(aminomethylideneamino)pentanedioic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound plays a role in metabolic pathways and is studied for its involvement in amino acid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in enzyme inhibition and as a biomarker for certain diseases.
Wirkmechanismus
The mechanism of action of 2-(aminomethylideneamino)pentanedioic acid involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for certain metabolic enzymes, influencing various biochemical pathways. The molecular targets include enzymes involved in amino acid metabolism, and the pathways affected are crucial for maintaining cellular function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutamic Acid: A precursor to 2-(aminomethylideneamino)pentanedioic acid, involved in similar metabolic pathways.
Formic Acid: Used in the synthesis of the compound, with distinct properties and applications.
Aminomethylidene Compounds: Share structural similarities and undergo similar chemical reactions.
Uniqueness
2-(aminomethylideneamino)pentanedioic acid is unique due to its specific structure and the presence of both amino and carboxylic acid functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in scientific research .
Eigenschaften
CAS-Nummer |
23541-42-6 |
|---|---|
Molekularformel |
C6H12BaN2O4 |
Molekulargewicht |
313.50 g/mol |
IUPAC-Name |
2-(aminomethylideneamino)pentanedioic acid;barium(2+);hydride |
InChI |
InChI=1S/C6H10N2O4.Ba.2H/c7-3-8-4(6(11)12)1-2-5(9)10;;;/h3-4H,1-2H2,(H2,7,8)(H,9,10)(H,11,12);;;/q;+2;2*-1 |
InChI-Schlüssel |
QGURURBHGIGEQE-UHFFFAOYSA-N |
Kanonische SMILES |
[H-].[H-].C(CC(=O)O)C(C(=O)O)N=CN.[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1'-Isopropylidenebis(oxy)bis[2-ethylhexane]](/img/structure/B12669173.png)

